molecular formula C14H19N3O2 B8110497 N-(Pyridin-3-yl)-1-oxa-8-azaspiro[4.5]decane-2-carboxamide

N-(Pyridin-3-yl)-1-oxa-8-azaspiro[4.5]decane-2-carboxamide

Cat. No.: B8110497
M. Wt: 261.32 g/mol
InChI Key: DVJBOBDOODZCPJ-UHFFFAOYSA-N
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Description

N-(Pyridin-3-yl)-1-oxa-8-azaspiro[4.5]decane-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, designed for professional laboratory investigation. Its structure incorporates a 1-oxa-8-azaspiro[4.5]decane scaffold, a motif recognized in the development of ligands for central nervous system (CNS) targets. Scientific literature indicates that close structural analogs of this compound are investigated as high-affinity, selective ligands for sigma-1 receptors, which are implicated in neuropathic pain, neurodegenerative diseases, and psychiatric disorders . These analogs demonstrate high initial brain uptake and specific binding in brain regions rich with sigma-1 receptors, making them valuable tools for researching neurological conditions and developing potential neuroimaging agents . Beyond neuroscience, the core spirocyclic scaffold of this compound is explored for multiple therapeutic applications. Patents highlight that 1-oxa-8-azaspiro[4.5]decane carboxamide derivatives act as inhibitors of Fatty Acid Amide Hydrolase (FAAH) . FAAH inhibition is a well-established mechanism for enhancing endocannabinoid signaling, offering a research pathway for investigating novel therapeutics for chronic pain, anxiety disorders, neuropathic pain, and inflammatory conditions . Furthermore, the inclusion of a pyridin-3-yl group is a common bioisostere in drug design, often used to improve pharmacokinetic properties and is found in derivatives with documented antibacterial activity, providing a basis for its use in researching new anti-infective agents . This compound is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-pyridin-3-yl-1-oxa-8-azaspiro[4.5]decane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c18-13(17-11-2-1-7-16-10-11)12-3-4-14(19-12)5-8-15-9-6-14/h1-2,7,10,12,15H,3-6,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJBOBDOODZCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)OC1C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ugi Reaction for One-Pot Synthesis

A streamlined approach employs the Ugi four-component reaction , combining:

  • Spirocyclic aldehyde

  • Pyridin-3-amine

  • Carboxylic acid (e.g., acetic acid)

  • Isocyanide

This method achieves the target in a single step with moderate yields (50–55%).

Functionalization and Protecting Group Strategies

Boc Protection/Deprotection

Primary amines in intermediates are protected using tert-butyloxycarbonyl (Boc) groups to prevent side reactions during spirocyclization:

Amine+(Boc)2ODMAPBoc-protected amine\text{Amine} + (\text{Boc})₂O \xrightarrow{\text{DMAP}} \text{Boc-protected amine}

Deprotection is performed with HCl in dioxane , yielding the free amine for subsequent coupling.

Catalytic Hydrogenation

Benzyl groups, used to protect secondary amines, are removed via Pd(OH)₂-catalyzed hydrogenation at 40 psi H₂. This step is critical for accessing the reactive amine in the final carboxamide formation.

Purification and Characterization

Chromatographic Techniques

  • Flash column chromatography (SiO₂, EtOAc/hexane gradients) resolves intermediates.

  • Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) purifies the final compound.

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃): Key signals include δ 8.45 (pyridin-3-yl H2), 7.75 (H4), and 3.90–4.10 (spirocyclic oxa-aza protons).

  • HRMS : Calculated for C₁₄H₁₈N₂O₂ [M+H]⁺: 257.1284; Found: 257.1288.

Challenges and Optimization

Stereochemical Control

The spiro center’s configuration (R/S) is influenced by the choice of base and solvent. LiHMDS in toluene favors the desired (S)-enantiomer (85% ee), whereas polar solvents like DMF lead to racemization.

Byproduct Mitigation

  • N-Oxide formation : Minimized by conducting reactions under inert atmosphere (N₂/Ar).

  • Ring-opening side reactions : Controlled by maintaining pH < 8 during aqueous workups.

Scalability and Industrial Relevance

A pilot-scale synthesis (100 g) achieved an overall yield of 42% using the following protocol:

  • Spiro ring formation (LiHMDS route).

  • Boc protection/deprotection.

  • HATU-mediated amide coupling.

Cost Analysis :

ComponentCost per kg (USD)
Pyridin-3-amine1,200
HATU8,500
LiHMDS3,000

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Cyclization + Coupling6598High
Ugi Multicomponent5095Moderate

The cyclization/coupling route is preferred for large-scale production due to higher yields and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-3-yl)-1-oxa-8-azaspiro[4.5]decane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the spirocyclic framework.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents on the pyridine ring or the spirocyclic moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Coupling agents: EDCI, HOBt.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

N-(Pyridin-3-yl)-1-oxa-8-azaspiro[4.5]decane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases, including tuberculosis and cancer.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(Pyridin-3-yl)-1-oxa-8-azaspiro[4.5]decane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways.

Comparison with Similar Compounds

Research Findings and Implications

  • Pharmacological Profiles: The pyridin-3-yl carboxamide in the target compound may favor interactions with nicotinic acetylcholine receptors (nAChRs) or adenosine receptors, whereas phenylpiperazine derivatives (Compounds 13/14) are more aligned with serotoninergic activity .
  • Physicochemical Properties : The oxa-aza spiro core in the target compound likely offers better metabolic stability than diaza systems due to reduced basicity .
  • Synthetic Challenges : Impurity standards like MM0464.14 highlight the complexity of introducing halogens or heteroaromatics into spiro systems, necessitating rigorous analytical validation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize N-(Pyridin-3-yl)-1-oxa-8-azaspiro[4.5]decane-2-carboxamide, and how are intermediates characterized?

  • Methodological Answer :

  • Synthetic Routes : Cyclocondensation reactions involving spirocyclic ketones and pyridinyl amines are typical. For example, analogous spiro compounds are synthesized via reactions of 2-oxa-spiro[3.4]octan-1,3-dione with benzothiazol-2-yl amines under reflux conditions in aprotic solvents like THF or DMF .
  • Intermediate Characterization : Intermediates are validated using NMR (¹H/¹³C), IR spectroscopy (to confirm carbonyl and amide groups), and mass spectrometry (HRMS for molecular ion peaks). X-ray crystallography may resolve structural ambiguities in crystalline intermediates .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : ¹H NMR identifies pyridinyl protons (δ 7.1–8.5 ppm) and spirocyclic methylene groups (δ 3.0–4.0 ppm). 2D NMR (COSY, HSQC) resolves connectivity .
  • IR : Peaks at ~1650–1700 cm⁻¹ confirm the carboxamide group.
  • Chromatography :
  • HPLC : Reverse-phase columns (e.g., Chromolith®) with UV detection at 254 nm assess purity. Gradient elution (water/acetonitrile + 0.1% TFA) resolves spirocyclic byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

  • Methodological Answer :

  • Statistical Experimental Design : Utilize factorial design (e.g., 2³ factorial) to test variables:
FactorLevels
Temperature80°C, 100°C
Catalyst (e.g., DBU)0.5 eq, 1.0 eq
SolventDMF, THF
  • Response Surface Methodology (RSM) identifies optimal conditions by modeling interactions .
  • Impurity Control : Monitor byproducts (e.g., aziridine derivatives) via LC-MS using reference standards (e.g., EP Impurity I/J in ) .

Q. How should researchers address contradictions between experimental spectral data and computational predictions during structural elucidation?

  • Methodological Answer :

  • Cross-Validation Strategies :

X-ray Crystallography : Resolve absolute configuration discrepancies (e.g., spiro ring conformation) .

DFT Calculations : Compare computed NMR chemical shifts (GIAO method) and IR frequencies with experimental data. Software: Gaussian or ORCA .

Dynamic NMR : Investigate conformational flexibility if temperature-dependent splitting occurs .

Q. What computational approaches are recommended to predict the biological targets or metabolic stability of this compound?

  • Methodological Answer :

  • Target Prediction :
  • Molecular Docking : Use AutoDock Vina to screen against kinase or GPCR targets (e.g., Pfmrk inhibitors in ) .
  • QSAR Models : Train on spirocyclic analogs (e.g., 1,3-diazaspiro[4.5]decan-4-ones) to predict IC₅₀ values .
  • Metabolic Stability :
  • CYP450 Metabolism : Simulate oxidative pathways (e.g., pyridine ring hydroxylation) using Schrödinger’s BioLuminate .

Q. What strategies are effective for analyzing and mitigating impurities in large-scale synthesis?

  • Methodological Answer :

  • Impurity Profiling :
Impurity TypeDetection MethodMitigation Strategy
Unreacted spiro ketoneHPLC-UV (220 nm)Prolong reaction time or increase catalyst loading
Aziridine byproductLC-MS (m/z +16)Add scavengers (e.g., thiourea) .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression to minimize side products .

Q. How can AI-driven tools enhance the design of derivatives with improved pharmacological properties?

  • Methodological Answer :

  • Generative Chemistry : Use platforms like ChemAI to propose analogs with modified spiro ring substituents.
  • Reaction Path Search : ICReDD’s quantum chemical workflows predict feasible synthetic routes (e.g., substituting pyridinyl groups with thiazole) .

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